Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate, also known as (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester, is a chemical compound characterized by its complex structure, which includes a piperidine ring substituted with a chlorophenyl group and a carboxylic acid methyl ester. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility as a synthetic intermediate.
This compound is classified under piperidine derivatives and can be found in chemical databases such as PubChem and BenchChem. It is often utilized in research for its pharmacological properties and as a building block in the synthesis of more complex molecules. The IUPAC name for this compound reflects its structural features, while its CAS number is 263769-22-8, enabling easy identification in chemical literature.
The synthesis of methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate typically involves several key steps:
The molecular formula of methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is , with a molar mass of approximately 267.75 g/mol. The compound's structure features a piperidine ring with substituents that include a chlorophenyl group at one position and a methyl ester at another.
Crystallographic studies have provided insights into the molecular geometry and bonding characteristics. For instance, single-crystal X-ray diffraction studies reveal weak intermolecular hydrogen bonding interactions that influence the packing of molecules in the solid state .
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate can undergo various chemical reactions:
The mechanism of action for methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate primarily revolves around its interactions with biological macromolecules. Although specific pathways are still under investigation, preliminary studies suggest that it may act on neurotransmitter systems similar to other piperidine derivatives, potentially influencing dopaminergic or serotonergic pathways.
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as strong oxidizing environments or extreme pH levels.
Methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate has diverse applications in scientific research:
The structural simplification of cocaine’s tropane scaffold to a piperidine core underpins the design of methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate. This approach, pioneered by Kozikowski et al., replaces cocaine’s bicyclic framework with a monocyclic piperidine while retaining critical pharmacophoric elements: the 3-carbomethoxy group and 4-aryl substitution. The 4-chlorophenyl moiety was strategically selected to enhance dopamine transporter (DAT) affinity and metabolic stability compared to unsubstituted phenyl analogs [6].
Pharmacological evaluations revealed that this piperidine derivative exhibits a unique "mixed agonist-antagonist" profile. It inhibits dopamine reuptake with nanomolar affinity (comparable to cocaine) but demonstrates reduced locomotor stimulation and abuse liability in vivo. Crucially, pretreatment with this compound attenuates cocaine-induced hyperactivity, suggesting potential as a cocaine-abuse therapeutic [6]. The rationale for piperidine over tropane hinges on synthetic accessibility and stereochemical flexibility, enabling systematic exploration of structure-activity relationships (SAR) unachievable with rigid tropanes [6].
Table 1: Pharmacological Profile of Key Piperidine Analogs
Compound | DAT Inhibition (IC₅₀, nM) | Locomotor Stimulation | Cocaine Antagonism |
---|---|---|---|
Cocaine | 89 | High | N/A |
(3R,4R)-Piperidine derivative | 95 | Moderate | Yes |
(3S,4S)-Piperidine derivative | 110 | Low | Yes |
Tropane analog WIN 35,428 | 3 | High | No |
Stereochemistry at C3 and C4 critically governs DAT affinity. The cis-disubstituted configuration—specifically (3R,4R) or (3S,4S)—yields optimal activity, contrasting tropanes where C2 epimerization drastically reduces potency . Two synthetic routes dominate:
Grignard Addition to Arecoline:The most efficient method starts with arecoline hydrobromide (1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate). Reaction with 4-chlorophenylmagnesium bromide at –10°C yields racemic cis and trans piperidine adducts. The cis isomers (desired) are separated via fractional crystallization, achieving diastereomeric ratios >95:5 [7].
Kinetic Epimerization:To circumvent low-yielding chromatography, Mobele et al. developed a scalable process exploiting epimerization equilibria. Treating racemic trans-methyl 4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylate with sodium methoxide in methanol (60°C, 6 hours) induces base-catalyzed epimerization. This converts the thermodynamically stable trans isomer to the kinetically favored cis isomer, isolated in 86% yield after crystallization .
Table 2: Epimerization Efficiency Under Varied Conditions
Base Catalyst | Temperature (°C) | Time (h) | cis:trans Ratio | Yield (%) |
---|---|---|---|---|
NaOMe | 60 | 6 | 95:5 | 86 |
NaOMe | 70 | 4 | 92:8 | 78 |
KOH | 60 | 8 | 85:15 | 72 |
Final enantiopure (3R,4R) and (3S,4S) forms are obtained via chiral resolution using (+)- or (–)-dibenzoyltartaric acid (DBTA). The (3S,4S)-enantiomer typically exhibits marginally higher DAT selectivity, though both enantiomers retain therapeutic potential [7].
Achieving enantiopure material mandates efficient resolution techniques due to challenges in asymmetric synthesis:
Enzymatic resolution using lipases (e.g., Candida antarctica) has been attempted on related esters but shows low efficiency (<30% yield) due to steric hindrance from the 4-aryl group [6].
Table 3: Key Chiral Intermediates and Resolving Agents
Intermediate | Resolving Agent | Conditions | ee (%) | Application |
---|---|---|---|---|
Racemic cis-piperidine carboxylic acid | (+)-DBTA | Methanol, 65°C, 0.5h | >99 | (3S,4S)-enantiomer isolation |
Racemic cis-piperidine carboxylic acid | (–)-DBTA | Methanol, 65°C, 0.5h | >99 | (3R,4R)-enantiomer isolation |
3-Carboxy-4-aryl-Δ¹-piperidine | Ir-(S)-f-binaphane complex | H₂ (50 psi), THF, 25°C | 92 | Experimental route |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8